![molecular formula C16H18N2O2S B2379212 3-methoxy-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide CAS No. 313374-18-4](/img/structure/B2379212.png)
3-methoxy-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-methoxy-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide” is a chemical compound with the molecular formula C16H18N2O2S. It is a derivative of thiazole, a five-membered ring compound with a general formula of C3H3NS . The thiazole nucleus is part of the vitamin B (thiamine) structure .
Synthesis Analysis
Thiazoles are synthesized through several artificial paths and varied physico-chemical factors . Aryl thiazoles were prepared and evaluated for their anticancer actions . The (thiazol-2-yl)hydrazones were prepared and elucidated via elemental analytical . Thiophenylpyrazolyl-5-substituted-aryl-diazenylthiazoles were prepared from the reaction of 3-(2-Thienyl)-5-aryl-1-thiocarbamoyl-2-pyrazolines with hydrazonyol .Molecular Structure Analysis
Thiazoles are organic five-aromatic ring compounds . Resonating structures of thiazole are considered as the following. Still, some resonating assemblies are similarly possible with the involvement of d-orbitals of sulfur .Chemical Reactions Analysis
Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .Physical And Chemical Properties Analysis
Thiazoles show similar chemical and physical properties to pyridine and pyrimidine, although some of their derivatives behave similarly to the thiophene and furan . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .Scientific Research Applications
Synthesis and Biological Activities
Research has focused on synthesizing novel compounds with potential anti-inflammatory and analgesic properties, as well as exploring their cyclooxygenase inhibition activities. For example, Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, indicating their potential as COX inhibitors with notable analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial and Antioxidant Activities
Compounds structurally related to the query have been evaluated for their antimicrobial properties. Badne et al. (2011) synthesized derivatives of 2-amino-6-methoxybenzothiazole, which were screened for antimicrobial activity, showcasing the potential of such compounds in addressing microbial resistance (Badne, Swamy, Bhosale, & Kuberkar, 2011).
Photodynamic Therapy for Cancer
Pişkin, Canpolat, and Öztürk (2020) reported on the synthesis of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These compounds exhibited high singlet oxygen quantum yield, suggesting their utility in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Alzheimer's Disease Treatment
Lee et al. (2018) developed 5-aroylindolyl-substituted hydroxamic acids targeting histone deacetylase 6 (HDAC6), showing potential to ameliorate Alzheimer's disease phenotypes by decreasing tau protein phosphorylation and aggregation (Lee et al., 2018).
Liquid Crystals
Ha et al. (2010) synthesized a series of benzothiazole core-based liquid crystals, highlighting their potential applications in display technologies and materials science. These compounds displayed enantiotropic nematic phases, with certain derivatives also exhibiting smectic C phases (Ha, Koh, Lee, Yeap, Lin, & Ong, 2010).
Supramolecular Gelators
Yadav and Ballabh (2020) explored the gelation behavior of N-(thiazol-2-yl) benzamide derivatives, underscoring the importance of methyl functionality and S⋯O interaction in supramolecular gelation. This research opens avenues for developing new materials with specific mechanical and rheological properties (Yadav & Ballabh, 2020).
Mechanism of Action
Target of Action
It’s worth noting that indole derivatives, which share a similar structure with our compound, have been found to bind with high affinity to multiple receptors . This suggests that our compound may also interact with various biological targets.
Mode of Action
Indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that our compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . Therefore, it’s plausible that our compound may also affect multiple biochemical pathways, leading to downstream effects that contribute to its overall biological activity.
Result of Action
Given the broad range of biological activities exhibited by indole derivatives , it’s likely that this compound may also produce a variety of molecular and cellular effects.
properties
IUPAC Name |
3-methoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-10-6-7-13-14(8-10)21-16(17-13)18-15(19)11-4-3-5-12(9-11)20-2/h3-5,9-10H,6-8H2,1-2H3,(H,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNXOWMJZQAKPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)C3=CC(=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone](/img/structure/B2379129.png)
![2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2379130.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2379131.png)
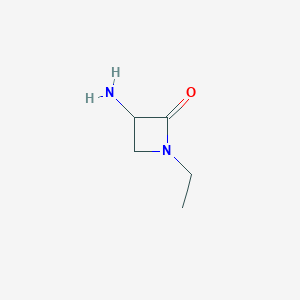
![N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2379136.png)
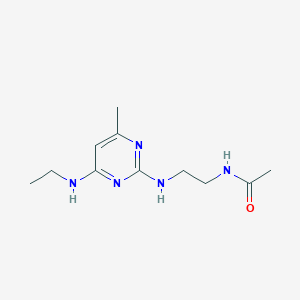
![(5-methylpyrazin-2-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2379138.png)
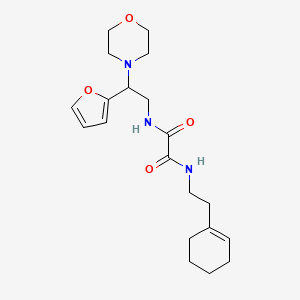
![methyl 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2379141.png)
![N1-butyl-N2-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2379143.png)
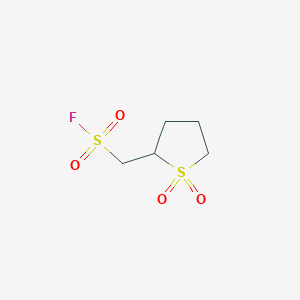
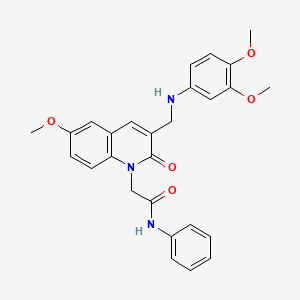
![1-[[4-(1-Methylethyl)phenyl]methylene]-3-thioxopyrazolidinium inner salt](/img/structure/B2379148.png)
